3,5-Dichlorobenzylmagnesium chloride
Overview
Description
3,5-Dichlorobenzylmagnesium chloride is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound has the molecular formula C₇H₅Cl₃Mg and a molecular weight of 219.78 g/mol . It is typically used in various chemical reactions due to its reactivity and ability to introduce the 3,5-dichlorobenzyl group into molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dichlorobenzylmagnesium chloride is synthesized by reacting 3,5-dichlorobenzyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
3,5-Dichlorobenzyl chloride+Magnesium→3,5-Dichlorobenzylmagnesium chloride
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for adding reagents and controlling reaction conditions is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichlorobenzylmagnesium chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
Substitution Reactions: It can replace halides in organic molecules, introducing the 3,5-dichlorobenzyl group.
Coupling Reactions: It participates in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Solvents: Anhydrous ether or tetrahydrofuran (THF) are commonly used solvents.
Reagents: Carbonyl compounds, halides, and other electrophiles.
Conditions: Reactions are typically carried out at low temperatures under an inert atmosphere to prevent side reactions.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Benzyl Compounds: Resulting from substitution reactions.
Scientific Research Applications
3,5-Dichlorobenzylmagnesium chloride has several applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules by forming carbon-carbon bonds.
Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: It is used in the preparation of polymers and other advanced materials.
Agricultural Chemicals: It is involved in the synthesis of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 3,5-dichlorobenzylmagnesium chloride involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers in other molecules. This nucleophilic addition or substitution leads to the formation of new carbon-carbon bonds. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles.
Comparison with Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent used for similar purposes but with a phenyl group instead of a 3,5-dichlorobenzyl group.
3,4-Dichlorobenzylmagnesium Chloride: Similar structure but with chlorine atoms at different positions on the benzyl ring.
Uniqueness: 3,5-Dichlorobenzylmagnesium chloride is unique due to the presence of two chlorine atoms at the 3 and 5 positions on the benzyl ring. This substitution pattern can influence the reactivity and selectivity of the compound in chemical reactions, making it suitable for specific synthetic applications where other Grignard reagents may not be as effective.
Properties
IUPAC Name |
magnesium;1,3-dichloro-5-methanidylbenzene;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2.ClH.Mg/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYFNACMFZZGIC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC(=C1)Cl)Cl.[Mg+2].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3Mg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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